molecular formula C13H13BrN2 B1372311 1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-amine CAS No. 1039865-46-7

1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-amine

Cat. No. B1372311
CAS RN: 1039865-46-7
M. Wt: 277.16 g/mol
InChI Key: MGPBYHWAPBRAHN-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-amine, also known as BPEPA, is an organic compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and properties, which make it an attractive option for various laboratory experiments.

Scientific Research Applications

Hydrogen-Bonding Patterns in Enaminones

A study by Balderson et al. (2007) explored the hydrogen-bonding patterns in enaminones, including derivatives of 1-(4-bromophenyl)-2-(pyridin-2-yl)ethan-1-amine. They observed bifurcated intra- and intermolecular hydrogen bonding, which formed six-membered hydrogen-bonded rings and centrosymmetric dimers. This research provides insights into the molecular structure and bonding characteristics of this compound (Balderson, Fernandes, Michael, & Perry, 2007).

Catalytic Applications in Ethylene Dimerization

Nyamato, Ojwach, and Akerman (2015) investigated the use of (imino)pyridine ligands, related to this compound, in the development of palladium complexes as catalysts for ethylene dimerization. Their work highlights the potential application of these compounds in catalysis and polymerization processes (Nyamato, Ojwach, & Akerman, 2015).

Asymmetric Synthesis of γ-Nitrocarbonyl Compounds

Kostenko, Kucherenko, and Zlotin (2018) synthesized C2-symmetric chiral tertiary amines incorporating 1,2-di(pyridin-2-yl)ethane, a structure related to this compound. These amines effectively catalyzed asymmetric additions to nitroolefins, demonstrating the compound's relevance in asymmetric synthesis (Kostenko, Kucherenko, & Zlotin, 2018).

Crystal Structure of Chiral Sec-Amine

Adeleke and Omondi (2022) reported the crystal structure of a secondary amine, closely related to this compound. This study contributes to understanding the structural properties of similar amines and their potential applications in material science (Adeleke & Omondi, 2022).

properties

IUPAC Name

1-(4-bromophenyl)-2-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2/c14-11-6-4-10(5-7-11)13(15)9-12-3-1-2-8-16-12/h1-8,13H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPBYHWAPBRAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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